

# An In-Depth Technical Guide to the Function of NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NBI-35965 |           |
| Cat. No.:            | B8022463  | Get Quote |

# A Potent and Selective Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist

This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of **NBI-35965**, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and drug development professionals.

## **Core Function and Mechanism of Action**

**NBI-35965** is a non-peptide, orally active, and brain-penetrant small molecule that exhibits high-affinity and selective binding to the CRF1 receptor.[1][2][3][4] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[5] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in the anterior pituitary gland stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol.

**NBI-35965** functions as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting the downstream signaling cascade. This action effectively blunts the physiological responses to stress mediated by the CRF1 receptor.



# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **NBI-35965**, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Ligand          | Ki (nM) | Species | Source |
|----------|-----------------|---------|---------|--------|
| CRF1     | [125I]Sauvagine | 4       | Rat     | [1][6] |
| CRF2     | [125I]Sauvagine | >10,000 | Rat     | [1][3] |

Table 2: In Vitro Functional Activity

| Assay                | Agonist   | pIC50 | Cell Line                     | Effect                        | Source |
|----------------------|-----------|-------|-------------------------------|-------------------------------|--------|
| cAMP<br>Accumulation | Sauvagine | 7.1   | CRF1-<br>transfected<br>cells | Inhibition of cAMP production | [1]    |
| ACTH<br>Production   | CRF       | 6.9   | -                             | Inhibition of ACTH production | [1]    |

Table 3: In Vivo Pharmacokinetic Parameters (Rat)



| Parameter                      | Value        | Dose     | Route | Source |
|--------------------------------|--------------|----------|-------|--------|
| Volume of<br>Distribution (Vd) | 17.8 L/kg    | 10 mg/kg | Oral  | [2]    |
| Plasma<br>Clearance (CL)       | 17 mL/min/kg | 10 mg/kg | Oral  | [2]    |
| Half-life (t1/2)               | 12 h         | 10 mg/kg | Oral  | [2]    |
| Oral<br>Bioavailability        | 34%          | 10 mg/kg | Oral  | [2]    |
| Cmax (plasma)                  | 560 ng/mL    | 10 mg/kg | Oral  | [2]    |
| Tmax (plasma)                  | 1 h          | 10 mg/kg | Oral  | [2]    |
| Cmax (brain)                   | 700 ng/g     | 10 mg/kg | Oral  | [2]    |

# **Signaling Pathway and Mechanism of Action Diagram**

The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of **NBI-35965**.



Click to download full resolution via product page

CRF1 receptor signaling and NBI-35965 inhibition.



## **Experimental Protocols**

Detailed methodologies for key experiments cited are provided below.

## **CRF1 Receptor Radioligand Binding Assay**

This assay determines the binding affinity of NBI-35965 to the CRF1 receptor.

- Membrane Preparation:
  - Homogenize tissue (e.g., rat brain cortex) or cells expressing the CRF1 receptor in icecold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the membranes.
  - Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
- Binding Reaction:
  - In a 96-well plate, combine the membrane preparation, a radiolabeled CRF1 ligand (e.g., [125I]Sauvagine), and varying concentrations of NBI-35965.
  - For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled CRF1 ligand.
  - Incubate at room temperature to allow binding to reach equilibrium.
- Separation and Detection:
  - Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
  - Wash the filters with ice-cold wash buffer to remove unbound radioactivity.



- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the NBI-35965 concentration.
  - Determine the IC50 (the concentration of NBI-35965 that inhibits 50% of specific binding)
    from the resulting sigmoidal curve.
  - Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **cAMP Accumulation Functional Assay**

This assay measures the ability of NBI-35965 to inhibit CRF1 receptor-mediated Gs signaling.

- Cell Culture:
  - Culture cells stably expressing the CRF1 receptor in appropriate media.
  - Seed the cells into 96-well plates and allow them to adhere overnight.
- Assay Procedure:
  - Wash the cells and pre-incubate with varying concentrations of NBI-35965 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  - Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (e.g., sauvagine).
  - Incubate for a defined period to allow for cAMP production.
- cAMP Detection:



- Lyse the cells to release intracellular cAMP.
- Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
- Data Analysis:
  - Generate a standard curve using known concentrations of cAMP.
  - Calculate the concentration of cAMP in each sample from the standard curve.
  - Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the NBI-35965 concentration.
  - Determine the pIC50 (-log of the IC50) from the resulting dose-response curve.

## In Vivo Stress-Induced ACTH Secretion in Rodents

This experiment assesses the in vivo efficacy of **NBI-35965** in blocking the stress response.

- Animal Preparation:
  - House male rodents (e.g., rats or mice) under controlled environmental conditions.
  - Administer NBI-35965 or vehicle orally or via another appropriate route at a defined time before stress induction.[2]
- Stress Induction:
  - Subject the animals to a standardized stressor, such as restraint stress, forced swim, or footshock.[7]
- Blood Sampling:
  - At a specific time point after stress onset, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).

## Foundational & Exploratory





- Collect plasma by centrifugation and store at -80°C until analysis.
- ACTH Measurement:
  - Quantify plasma ACTH levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis:
  - Compare the plasma ACTH levels in the NBI-35965-treated group to the vehicle-treated control group.
  - Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if NBI-35965 significantly reduces stress-induced ACTH secretion.





Click to download full resolution via product page

Workflow for in vivo ACTH secretion experiment.



# Visceral Sensitivity Measurement using Colorectal Distension in Rats

This model evaluates the effect of **NBI-35965** on visceral pain perception.

- Animal Preparation:
  - Surgically implant electrodes into the abdominal musculature of rats to record the visceromotor response (VMR), a measure of visceral pain. Allow for a recovery period.
- Drug Administration:
  - Administer NBI-35965 or vehicle to the rats.[1]
- Colorectal Distension (CRD):
  - Insert a lubricated balloon catheter into the descending colon and rectum.
  - Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.[1]
- VMR Recording and Analysis:
  - Record the electromyographic (EMG) activity of the abdominal muscles during the distension periods.
  - Quantify the VMR by calculating the area under the curve of the EMG recording during distension and subtracting the baseline activity.
  - Compare the VMR at different distension pressures between the NBI-35965-treated and vehicle-treated groups.
- Data Analysis:
  - Use statistical analysis (e.g., two-way ANOVA) to determine if NBI-35965 significantly reduces the VMR to colorectal distension, indicating an analgesic effect.





Click to download full resolution via product page

Workflow for visceral sensitivity experiment.

# Conclusion



**NBI-35965** is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of stress and visceral pain. Its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of **NBI-35965** and other CRF1 receptor modulators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Assay in Summary ki [bindingdb.org]
- 7. Application of experimental stressors in laboratory rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Function of NBI-35965]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022463#what-is-the-function-of-nbi-35965]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com